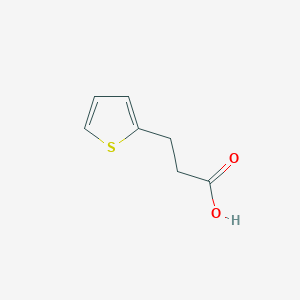

3-(2-Thienyl)propanoic acid

Descripción general

Descripción

An impurity of Eprosartan. Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure.

Actividad Biológica

3-(2-Thienyl)propanoic acid, also known as 3-(2-thienyl)propionic acid, is a compound that has garnered attention due to its role as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used primarily for hypertension treatment. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₈O₂S

- Molecular Weight : 156.2 g/mol

- CAS Number : 5928-51-8

- Appearance : White to beige crystals or needles

This compound acts primarily as a precursor in the synthesis of Eprosartan, which functions by blocking the action of angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to interact with various biological pathways, potentially influencing other physiological effects beyond its primary use.

Antihypertensive Effects

As an intermediate in the synthesis of Eprosartan, this compound contributes to antihypertensive activity. Eprosartan has been shown to effectively lower blood pressure in patients with hypertension through its antagonistic action on angiotensin II receptors .

Case Studies and Research Findings

- Antimicrobial Screening : A study involving thiophene derivatives indicated that certain structural modifications could enhance antibacterial potency. While not directly involving this compound, these findings suggest that similar compounds may exhibit comparable activities .

- Pharmacokinetics : Research indicates that this compound is well absorbed and has favorable pharmacokinetic properties. It is noted for being a non-substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Antihypertensive Agent

3-(2-Thienyl)propanoic acid is a precursor in the synthesis of Eprosartan, which is utilized in managing high blood pressure. Eprosartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure. The efficacy of Eprosartan has been well-documented in clinical studies, demonstrating significant reductions in systolic and diastolic blood pressure among hypertensive patients .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of thiophene derivatives, including this compound. Although specific research on this compound's antimicrobial properties is limited, structural modifications of similar compounds have shown enhanced antibacterial activity. This suggests that further investigation into the antimicrobial effects of this compound could yield promising results .

Case Study 1: Synthesis and Characterization

A detailed synthesis procedure involving the hydrogenation of 3-(2-thienyl)acrylic acid to obtain this compound was reported. The reaction utilized palladium on carbon as a catalyst under hydrogen atmosphere conditions. The resultant compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, being well absorbed and not significantly interacting with major cytochrome P450 enzymes. This characteristic suggests a reduced risk of drug-drug interactions, making it a candidate for further pharmacological development .

Propiedades

IUPAC Name |

3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPVYTKZYZPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351552 | |

| Record name | 3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-51-8 | |

| Record name | 3-(2-THIENYL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thienyl) propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-Carbethoxy-3-(2-thienyl)propanoic acid, and how does it relate to 3-(2-Thienyl)propanoic acid?

A1: The synthesis of 2-Carbethoxy-3-(2-thienyl)propanoic acid serves as a crucial step towards obtaining this compound []. While the provided research focuses on the synthesis of the former, it lays the groundwork for understanding the chemical pathways and transformations required to achieve the latter. 2-Carbethoxy-3-(2-thienyl)propanoic acid can be converted to this compound through hydrolysis, effectively removing the carbethoxy group. This connection highlights the importance of synthetic organic chemistry in creating and modifying molecules for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.